molecular formula C18H22N2O2 B12254303 N-[4-(propan-2-yl)phenyl]-6-(propan-2-yloxy)pyridine-3-carboxamide

N-[4-(propan-2-yl)phenyl]-6-(propan-2-yloxy)pyridine-3-carboxamide

Cat. No.: B12254303
M. Wt: 298.4 g/mol
InChI Key: XCXHKKXBUCJWSM-UHFFFAOYSA-N
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Description

N-[4-(propan-2-yl)phenyl]-6-(propan-2-yloxy)pyridine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with an isopropyl group and a carboxamide functional group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and material science.

Properties

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

6-propan-2-yloxy-N-(4-propan-2-ylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C18H22N2O2/c1-12(2)14-5-8-16(9-6-14)20-18(21)15-7-10-17(19-11-15)22-13(3)4/h5-13H,1-4H3,(H,20,21)

InChI Key

XCXHKKXBUCJWSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(propan-2-yl)phenyl]-6-(propan-2-yloxy)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines.

    Substitution Reactions: The introduction of the isopropyl group and the carboxamide functional group can be achieved through substitution reactions. For instance, the isopropyl group can be introduced via Friedel-Crafts alkylation, while the carboxamide group can be introduced through amidation reactions.

    Final Assembly: The final step involves the coupling of the substituted pyridine ring with the phenyl group through a suitable coupling reaction, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(propan-2-yl)phenyl]-6-(propan-2-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, or nickel catalysts for coupling reactions.

    Solvents: Organic solvents such as dichloromethane, ethanol, or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[4-(propan-2-yl)phenyl]-6-(propan-2-yloxy)pyridine-3-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Pharmacology: Research focuses on the compound’s interaction with biological targets, such as enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biology: Studies investigate the compound’s effects on cellular processes, including cell signaling, apoptosis, and gene expression.

Mechanism of Action

The mechanism of action of N-[4-(propan-2-yl)phenyl]-6-(propan-2-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(propan-2-yl)phenyl]-6-(propan-2-yloxy)pyridine-3-carboxamide: shares structural similarities with other pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

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